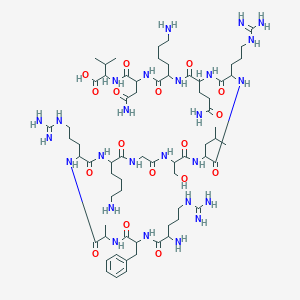
CID 5835026
Descripción general
Descripción
CID 5835026 is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5835026 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5835026 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Research and Medical Applications : CID 5835026 is utilized in biological research, particularly in gene and cell therapies. It plays a crucial role in controlling the dimerization of engineered FKBP12-containing fusion proteins, which is significant in the development of new therapeutic strategies (Keenan et al., 1998).
Studying Biological Processes : This compound is used for examining various biological processes, including signal transductions and protein trafficking. It aids in understanding the intricate mechanisms of membrane and protein interactions (Voss, Klewer, & Wu, 2015).
Breast Cancer Research : CID 5835026 assists in assessing the clinical relevance of basic findings in breast cancer research. It serves as a vital link between basic and applied research in this domain (Li & Fu, 2012).
Control of Protein Localization : The compound is instrumental in controlling protein localization within living cells. This application is particularly significant for addressing biological questions at the subcellular level by controlling protein-protein interactions (Aonbangkhen et al., 2018).
Resolving Cell Biology Problems : CID 5835026 has been effective in solving numerous problems in cell biology, such as the "signaling paradox" and manipulating multiple systems within a single cell (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Research : In the field of agriculture, leaf carbon isotope discrimination (CID) using this compound has shown potential as a selection criterion for improving water use efficiency and productivity in barley (Anyia et al., 2007).
Analytical Mass Spectrometry : CID 5835026 is integral in analytical mass spectrometry, playing an increasingly important role in biological mass spectrometry, including protein sequencing (Jennings, 2000).
Public Health Research : It helps develop education and intervention programs that positively affect public health risk-related behaviors and values in specific communities or populations (Tashima, Crain, O'reilly, & Elifson, 1996).
Gene Regulation Research : The engineered PROTAC-CID platforms expand the scope of chemically inducible gene regulation in human cells and mice, offering new insights into gene regulation mechanisms (Ma et al., 2023).
Ion-Molecule Reaction Studies : In Fourier Transform Mass Spectrometry (FT-MS), CID 5835026 is used as a low energy, efficient process for studying ion-molecule reaction products, providing valuable structural information about ions (Cody, Burnier, & Freiser, 1982).
Propiedades
IUPAC Name |
(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,18H,1H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARMASSTSUTDQJ-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C2C(=O)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/2\C(=O)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5835026 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,16-dibromo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192775.png)





![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![N-[1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide](/img/structure/B8192829.png)




![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)